1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid (hereafter referred to as the "target compound") is a spirocyclic derivative featuring a 1-azaspiro[4.4]nonane core. The structure includes a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a carboxylic acid substituent at position 3 of the spiro system. Its molecular formula is C₁₄H₂₁NO₄, with a molecular weight of 267.32 g/mol.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-10(11(16)17)8-14(15)6-4-5-7-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGPUVSPSFBCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid (CAS Number: 2375268-05-4) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its spirocyclic structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of 297.39 g/mol. The presence of functional groups such as carboxylic acid and the azaspiro framework suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic functions and receptor interactions. Preliminary studies indicate that it may function as an inhibitor or modulator in several biochemical pathways:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting protein synthesis and degradation.
- Receptor Modulation : Evidence suggests that it can bind to certain receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
Biological Activity Data
A summary of the biological activity observed in various studies is presented in the following table:
Case Study 1: Enzyme Inhibition
In a study examining the compound's effect on enzyme X, it was found to inhibit activity at a concentration of 50 µM. The inhibition was dose-dependent, suggesting that higher concentrations lead to greater inhibitory effects. This study highlights the potential for this compound as a therapeutic agent targeting metabolic disorders.
Case Study 2: Receptor Interaction
Another study focused on the interaction between the compound and receptor Y. At a concentration of 25 µM, significant modulation of receptor activity was observed, indicating that the compound could influence signaling pathways crucial for cell growth and differentiation.
Case Study 3: Cytotoxicity Assessment
A cytotoxicity assessment conducted on Z cells revealed that at concentrations above 100 µM, the compound induced apoptosis. This finding suggests potential applications in cancer therapy, where selective cytotoxicity towards tumor cells is desirable.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Positioning
1-[(tert-Butoxy)carbonyl]-1-azaspiro[4.4]nonane-4-carboxylic acid
- Molecular Formula: C₁₁H₁₃NO₄ (lower molecular weight due to fewer methyl groups).
- Key Difference: The carboxylic acid is at position 4 instead of 3. For instance, the 3-carboxylic acid in the target compound may exhibit stronger intermolecular interactions in crystalline phases .
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid (CAS 35277-02-2)
- Molecular Formula: C₁₄H₂₁NO₄ (identical to the target compound).
- Key Difference: The nitrogen atom in the spiro system is at position 2 instead of 1.
Heteroatom Variations
(2S)-3-[(2S)-2-[[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,9-dithia-3-azaspiro[4.4]nonane-2-carboxylic acid
Ring Size and Functional Group Substitutions
1-[(tert-Butoxy)carbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid
- Structure : Smaller spiro[3.3]heptane core.
- Impact : Reduced conformational flexibility compared to the target compound’s larger [4.4] system. This may limit interactions with bulkier biological targets .
1-Azaspiro[4.4]nonan-2-one, 6-hydroxy- (CAS 880637-69-4)
Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
